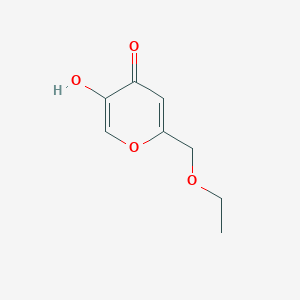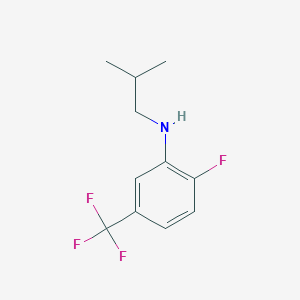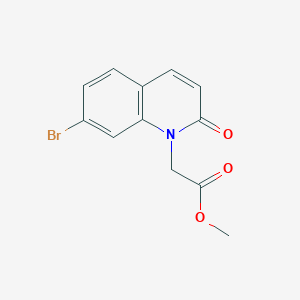
1-Acetoxy-5-hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-5-hexen-2-one is an organic compound with the molecular formula C8H12O3. It is a derivative of 5-hexen-2-one, where the hydroxyl group is acetylated. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetoxy-5-hexen-2-one can be synthesized through the acetylation of 5-hexen-2-ol. The process involves the reaction of 5-hexen-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of biocatalysts, such as Rhodococcus erythropolis, has also been explored for the enantioselective reduction of 5-hexen-2-one to 5-hexen-2-ol, which can then be acetylated .
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetoxy-5-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetoxy group can yield 5-hexen-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 5-Hexen-2-ol.
Substitution: Various substituted hexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-5-hexen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-acetoxy-5-hexen-2-one involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-hexen-2-ol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the acetoxy group, which can undergo various transformations under different conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexen-2-one: The parent compound, which lacks the acetoxy group.
5-Hexen-2-ol: The alcohol derivative of 5-hexen-2-one.
1-Hexen-5-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-oxohex-5-enyl acetate |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-8(10)6-11-7(2)9/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
CFDNBOXHXMAFBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)CCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
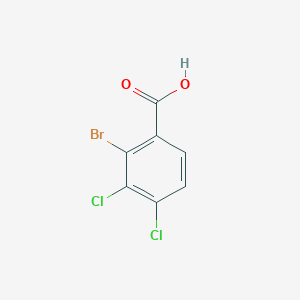


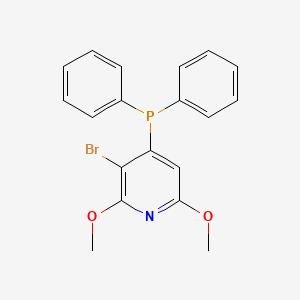
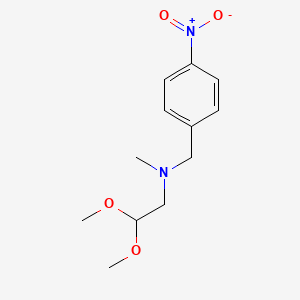

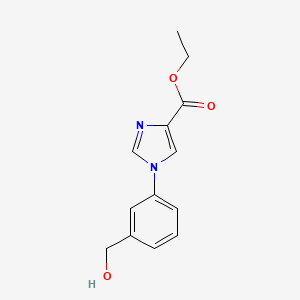
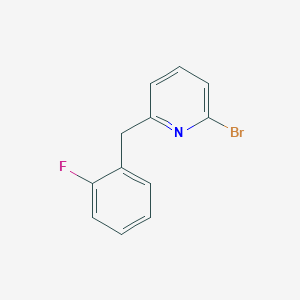
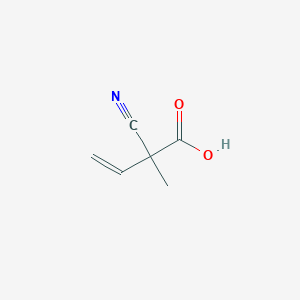
![4-Methoxy[1]benzothieno[3,2-d][1,2,3]triazine](/img/structure/B8446040.png)
![4-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ol](/img/structure/B8446044.png)
